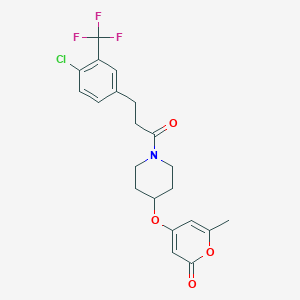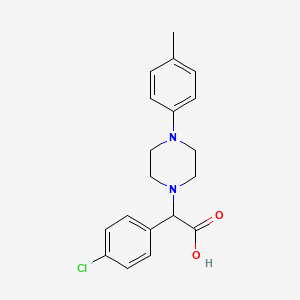
2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid is a synthetic organic compound that features a piperazine ring substituted with a chlorophenyl and a tolyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the chlorophenyl and tolyl groups can be introduced through nucleophilic substitution reactions.
Acetic Acid Introduction: The acetic acid moiety can be introduced via carboxylation reactions, often using reagents like carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the tolyl group.
Reduction: Reduction reactions could target the chlorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacological Studies: Investigated for potential biological activity, including as receptor ligands or enzyme inhibitors.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for compounds like 2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with:
Receptors: Binding to specific receptors in the body, altering their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-2-(4-(m-tolyl)piperazin-1-yl)acetic acid
- 2-(4-Chlorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid
Uniqueness
- Substitution Pattern : The specific substitution pattern on the piperazine ring and the aromatic rings can significantly influence the compound’s properties and reactivity.
- Pharmacological Profile : Differences in biological activity and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-8-17(9-3-14)21-10-12-22(13-11-21)18(19(23)24)15-4-6-16(20)7-5-15/h2-9,18H,10-13H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRZKSBDSAVAIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
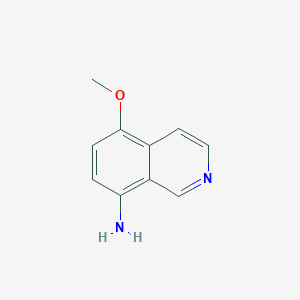
![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)
![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2415934.png)
![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)
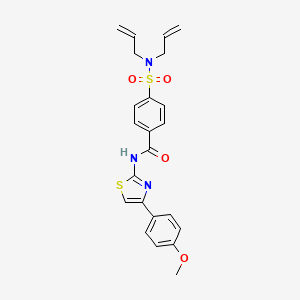
![N-[(4-Aminophenyl)methyl]oxan-4-amine](/img/structure/B2415943.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2415945.png)
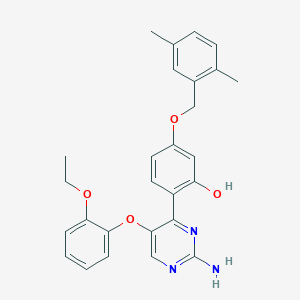
![4-[2-Methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]phenoxy]butanenitrile](/img/structure/B2415948.png)
![1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B2415949.png)

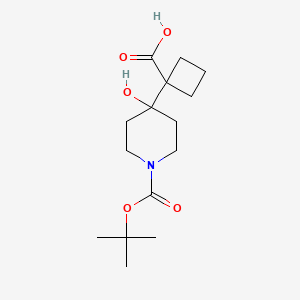
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)
